Boc-3-iodo-D-alanine methyl ester
Overview
Description
Synthesis Analysis
The synthesis of similar Boc-protected amino acid derivatives involves multi-step processes, including the initial preparation of the amino acid ester followed by the introduction of the Boc group and subsequent modifications to introduce specific substituents such as iodine. For example, the synthesis of (R)-Boc-2-methylproline, while not identical, shares common principles, demonstrating the utilization of stereochemical control and modifications from simple amino acid derivatives (Kolaczkowski et al., 2019).
Molecular Structure Analysis
The molecular structure of Boc-3-iodo-D-alanine methyl ester is characterized by the presence of a Boc-protected amino group, a methyl ester functional group, and an iodine substituent on the carbon chain. This structure is significant for its reactivity and the ability to participate in various chemical reactions. Studies on similar compounds reveal insights into their photophysical properties and the effects of substitutions on molecular behavior (Guzow et al., 2005).
Scientific Research Applications
Photophysical Properties and Solvatochromism
- Solvatochromism of Derivatives : The study of the photophysical properties of derivatives of Boc-3-iodo-D-alanine methyl ester, such as N-Boc-3-[2-(9-anthryl)benzoxazol-5-yl]-L-alanine methyl ester (BoxAnt) and its analogs, revealed sensitivity to solvent polarity, especially in fluorescence spectra, indicating potential applications in molecular and biochemical studies (Guzow et al., 2005).
Polymer Chemistry and Biocatalysis
- Cationic Methacrylate Polymers : The synthesis of methacrylate polymers containing amino acid-based chiral monomers, including Boc-L-alanine methacryloyloxyethyl ester, showcased controlled synthesis via RAFT polymerization. These polymers, after deprotection of the Boc group, exhibited pH responsiveness and potential applications in drug delivery systems (Kumar et al., 2012).
- Biocatalytic Resolution : A strain of Bacillus amyloliquefaciens demonstrated high hydrolytic activity and enantioselectivity on Boc-dl-Alanine methyl ester, highlighting its potential for commercial production in the pharmaceutical industry (Zheng et al., 2015).
Fluorescence Probes and Spectroscopic Studies
- Solvatochromism of Fluorescence Probes : Studies on derivatives of Boc-3-iodo-D-alanine methyl ester, like 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester, have demonstrated their utility as fluorescence probes in biophysical studies of peptides and proteins (Guzow et al., 2005).
Molecular Discrimination and Cytochemistry
- Molecular Discrimination : A cylindrical capsule used for binding N-alpha-protected amino acid esters, including BOC-L-alanine alkyl esters, provided insights into molecular discrimination through spectroscopic and computational studies (Hayashida et al., 2002).
- Ultrastructural Cytochemistry : N-t-Boc-L-alanine-p-nitrothiophenyl ester (Boc-Ala-SNp) was synthesized and used as a substrate for elastase-like enzymes in human neutrophils, aiding in ultrastructural cytochemical studies (Clark et al., 1980).
Safety And Hazards
Boc-3-iodo-D-alanine methyl ester is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
methyl (2S)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZBFCCHLUWCQI-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CI)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CI)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465249 | |
Record name | Boc-3-iodo-D-alanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-iodo-D-alanine methyl ester | |
CAS RN |
170848-34-7 | |
Record name | Boc-3-iodo-D-alanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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